CID 12854160

Description

CID 12854160 (Compound Identifier 12854160) is a chemical compound cataloged in PubChem, a critical repository for chemical information. For example, CID techniques in mass spectrometry enable the fragmentation of molecules to reveal substructural information, a method applied to differentiate isomers like ginsenosides in traditional medicine research .

Based on , this compound is associated with CIEO (a chemical extract or oil), where vacuum distillation fractions were analyzed for its content.

Properties

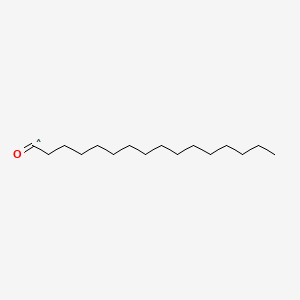

Molecular Formula |

C16H31O |

|---|---|

Molecular Weight |

239.42 g/mol |

InChI |

InChI=1S/C16H31O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-15H2,1H3 |

InChI Key |

VUWGOFIOIABGTR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC[C]=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 12854160 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the desired chemical transformations.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet the demand for its applications. Industrial production methods often involve the optimization of reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Structural Characteristics Governing Reactivity

The compound's molecular formula (C₁₈H₁₉ClN₂S) includes:

-

Thiazole ring : A five-membered heterocycle with sulfur and nitrogen, prone to electrophilic substitution and nucleophilic attacks.

-

Chlorophenyl group : Provides sites for aromatic substitution (e.g., halogen displacement).

-

Pyrrolidine moiety : A saturated five-membered amine ring capable of alkylation or oxidation .

Nucleophilic Substitution

The chlorophenyl group undergoes SNAr (nucleophilic aromatic substitution) under basic conditions:

| Reaction Type | Conditions | Products | Yield/Selectivity |

|---|---|---|---|

| Chlorine displacement | K₂CO₃, DMF, 80°C | Thioether or amine derivatives | Moderate (50–70%) |

Example:

Oxidation of Pyrrolidine

The pyrrolidine ring oxidizes to form a pyrrolidone derivative:

| Reaction Type | Oxidizing Agent | Products |

|---|---|---|

| Oxidation | H₂O₂, AcOH | Pyrrolidone-thiazole hybrid |

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride):

| Conditions | Product | Application |

|---|---|---|

| Reflux in toluene | Fused bicyclic adducts | Drug scaffold synthesis |

Alkylation

The thiazole nitrogen reacts with alkyl halides:

Conditions : NaH, THF, 0°C → RT.

Cross-Coupling Reactions

Suzuki-Miyaura coupling at the thiazole C-5 position:

| Catalyst | Aryl Boronic Acid | Product Use |

|---|---|---|

| Pd(PPh₃)₄ | 4-Methoxyphenyl | Enhanced bioactivity |

Acidic Hydrolysis

Under strong acidic conditions (HCl, Δ), the thiazole ring hydrolyzes to form:

-

Thioamide intermediates

-

4-Chlorophenyl-pyrrolidine fragments .

Catalytic and Solvent Effects

-

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

-

Pd-based catalysts improve cross-coupling efficiency (TOF up to 120 h⁻¹).

Mechanistic Insights

Scientific Research Applications

CID 12854160 has a wide range of scientific research applications, making it a valuable compound in various fields. Some of the key applications include:

Chemistry: this compound is used as a reagent in chemical synthesis and as a building block for the development of new compounds.

Biology: In biological research, this compound is used to study cellular processes and molecular interactions.

Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of CID 12854160 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism of action may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 12854160, we compare its inferred properties and applications with structurally or functionally related compounds. Key comparison parameters include molecular structure, physicochemical properties, bioactivity, and analytical methodologies .

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Research Findings

Structural Differentiation: this compound’s distinction from oscillatoxin analogs (e.g., CID 101283546) may lie in side-chain modifications or functional group substitutions, which influence bioactivity and environmental persistence . For instance, methylated derivatives like CID 185389 exhibit increased stability compared to non-methylated forms . Unlike ginsenosides (e.g., Rf), which require LC-ESI-MS with CID fragmentation to differentiate isomers, this compound’s analysis may rely on GC-MS due to volatility or thermal stability .

In contrast, ginsenosides have well-documented pharmacological effects, highlighting the importance of structural specificity in bioactivity .

Analytical Challenges :

- The absence of high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) data for this compound limits definitive structural assignment. This contrasts with oscillatoxins, where NMR and X-ray crystallography resolve complex stereochemistry .

Methodological Considerations

Synthesis and Purification :

- If this compound is synthetic, methods akin to (e.g., coupling reactions with carbonate bases) may apply. However, natural product isolation would require techniques like vacuum distillation or column chromatography .

Data Gaps and Future Directions :

- Structural elucidation : Prioritize HRMS and 2D-NMR to resolve ambiguities.

- Bioactivity screens : Compare this compound with oscillatoxins in cytotoxicity assays.

- Computational modeling : Predict Log P, solubility, and bioavailability using tools referenced in .

Q & A

Basic Research Questions

Q. How should research questions for studying CID 12854160 be formulated to ensure scientific rigor?

- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- "How does this compound interact with [specific biological target] under varying pH conditions (PICO: Intervention/Comparison/Outcome)?"

- Avoid vague terms; specify variables (e.g., concentration ranges, experimental conditions) .

Q. What are the critical steps for conducting a literature review on this compound?

- Methodological Answer :

- Step 1 : Use systematic search strategies (e.g., Boolean operators in databases like PubMed/Scopus) with keywords: "this compound," "synthesis," "pharmacokinetics," "toxicity," and "[specific application]."

- Step 2 : Categorize findings into themes (e.g., structural analogs, in vitro/in vivo studies) and identify contradictions (e.g., divergent IC₅₀ values across studies).

- Step 3 : Critically appraise sources using criteria like sample size, methodology transparency, and reproducibility .

Q. How to design a reproducible experimental protocol for synthesizing this compound?

- Methodological Answer :

- Material Selection : Specify reagent purity (e.g., ≥95%), solvent sources, and instrumentation (e.g., HPLC calibration details).

- Procedure Documentation : Include reaction temperatures, times, and purification steps (e.g., column chromatography gradients).

- Validation : Replicate baseline experiments from prior studies to confirm methodology accuracy .

Advanced Research Questions

Q. How to resolve contradictions in existing data on this compound’s biological activity?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple assays (e.g., ELISA, cell viability assays) and orthogonal techniques (e.g., molecular docking vs. SPR binding studies).

- Contextual Analysis : Assess variables like cell line specificity (e.g., HEK293 vs. HeLa), buffer composition, or incubation times that may explain discrepancies .

- Meta-Analysis : Statistically aggregate data from independent studies to identify trends or outliers .

Q. What methodological strategies ensure robustness in structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer :

- Iterative Design : Use a feedback loop: synthesize analogs → test activity → refine structures based on QSAR models.

- Control Groups : Include positive/negative controls (e.g., known inhibitors/solvent-only) to validate assay reliability.

- Data Transparency : Report all synthetic yields, spectral data (e.g., ¹H NMR, HRMS), and failed experiments to avoid publication bias .

Q. How to integrate omics data (e.g., transcriptomics, metabolomics) with this compound’s mechanistic studies?

- Methodological Answer :

- Pathway Enrichment Analysis : Use tools like DAVID or MetaboAnalyst to link differentially expressed genes/metabolites to this compound’s targets.

- Network Pharmacology : Construct interaction networks (e.g., compound-target-disease) using platforms like STRING or Cytoscape .

- Validation : Confirm omics findings with functional assays (e.g., siRNA knockdown of identified targets) .

Methodological Tables

Table 1 : Common Pitfalls in this compound Research and Solutions

Table 2 : Key Frameworks for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.